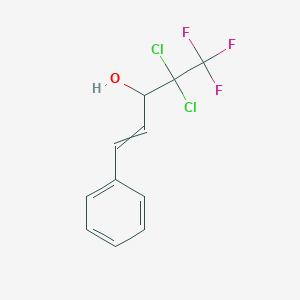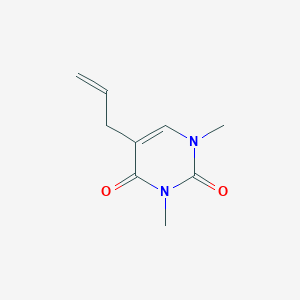
Acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol is a chemical compound that belongs to the class of disubstituted cyclic alcohols It is characterized by the presence of an acetic acid group and a trimethylsilylmethyl group attached to a cyclopentan-1-ol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with trimethylsilylmethylmagnesium chloride, followed by the addition of acetic acid. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone or acetic acid derivatives, while reduction can produce cyclopentanol or alkanes.
Aplicaciones Científicas De Investigación
Acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentan-1-ol: A simple cyclic alcohol with similar structural features.
Trimethylsilylmethylcyclopentane: A compound with a similar trimethylsilylmethyl group but lacking the acetic acid functionality.
Acetic acid derivatives: Compounds with similar acetic acid groups but different substituents on the cyclopentane ring.
Uniqueness
Acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol is unique due to the combination of its acetic acid and trimethylsilylmethyl groups attached to a cyclopentan-1-ol ring
Propiedades
Número CAS |
93297-64-4 |
|---|---|
Fórmula molecular |
C11H24O3Si |
Peso molecular |
232.39 g/mol |
Nombre IUPAC |
acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H20OSi.C2H4O2/c1-11(2,3)7-8-5-4-6-9(8)10;1-2(3)4/h8-10H,4-7H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
LXSRFRWJQPPQNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C[Si](C)(C)CC1CCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



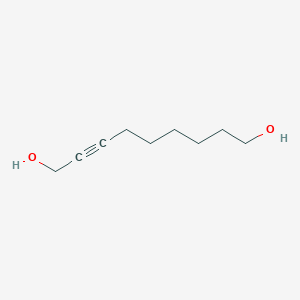
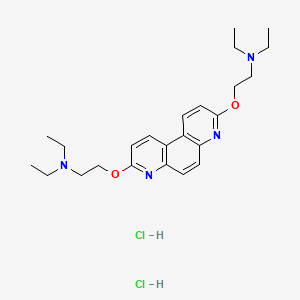
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)
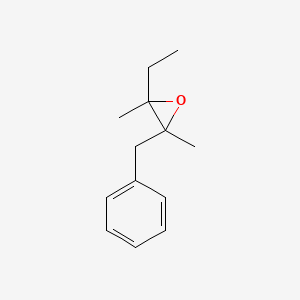

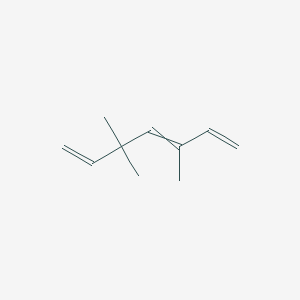
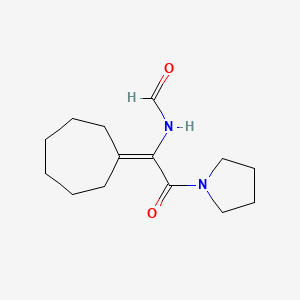
![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)
![[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid](/img/structure/B14341730.png)


